molecular formula C19H14BrN B1599647 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE CAS No. 53847-33-9

4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE

Cat. No.: B1599647
CAS No.: 53847-33-9
M. Wt: 336.2 g/mol
InChI Key: QJXSMIWPAKJPCU-UHFFFAOYSA-N
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Description

4-Bromo-N-(diphenylmethylene)benzenamine is an organic compound with the molecular formula C19H14BrN. It is also known by its IUPAC name, N-(4-bromophenyl)-1,1-diphenylmethanimine. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a diphenylmethylene group through an imine linkage. It is a solid at room temperature and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(diphenylmethylene)benzenamine typically involves the condensation reaction between 4-bromoaniline and benzophenone. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or acetic anhydride to facilitate the formation of the imine linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(diphenylmethylene)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-N-(diphenylmethylene)benzenamine is in the development of pharmaceutical compounds. Its structure allows it to act as a precursor or intermediate in the synthesis of biologically active molecules.

  • Cross-Coupling Reactions : This compound is often utilized in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex organic molecules. For instance, it has been employed in the synthesis of nitrogen-centered radicals that can functionalize sp² systems, enhancing the diversity of drug candidates .
  • Drug Development : The compound's bromine atom facilitates various substitution reactions, making it valuable in creating drugs with specific pharmacological properties. For example, derivatives of this compound have been explored for their potential as inhibitors in cancer therapies .

Material Science

This compound can also be integrated into materials science, particularly in the creation of advanced polymers and nanocomposites.

  • Polymer Synthesis : The compound serves as a monomer or additive in polymerization processes, contributing to the development of materials with tailored properties such as enhanced thermal stability and mechanical strength .
  • Nanoparticle Catalysis : Recent studies have highlighted its role in catalyzing reactions involving nanoparticles, particularly in reducing nitro-containing compounds. The compound's ability to form stable complexes with metal nanoparticles enhances reaction rates and selectivity .

Case Study 1: Synthesis of Biologically Active Compounds

A recent study demonstrated the effectiveness of this compound in synthesizing a series of aniline derivatives through palladium-catalyzed reactions. These derivatives exhibited promising activity against various cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: Environmental Applications

Research has indicated that this compound can be used to develop catalysts for environmental remediation processes, particularly in the degradation of hazardous organic pollutants. Its efficiency in facilitating chemical transformations under mild conditions makes it suitable for green chemistry applications .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(diphenylmethylene)benzenamine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(diphenylmethylene)benzenamine
  • 4-Fluoro-N-(diphenylmethylene)benzenamine
  • 4-Iodo-N-(diphenylmethylene)benzenamine

Uniqueness

4-Bromo-N-(diphenylmethylene)benzenamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Biological Activity

4-Bromo-N-(diphenylmethylene)benzenamine, also known as N-(4-bromophenyl)-1,1-diphenylmethanimine, is an organic compound with the molecular formula C19H14BrN. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. Its structure features a bromine atom attached to a benzene ring, linked to a diphenylmethylene group via an imine bond, which influences its reactivity and biological interactions.

The compound is synthesized through a condensation reaction between 4-bromoaniline and benzophenone, typically using dehydrating agents like phosphorus oxychloride or acetic anhydride under reflux conditions. This synthesis can be scaled for industrial production, optimizing for yield and purity through advanced techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may inhibit or activate specific enzymes or receptors, influencing biochemical pathways relevant to its applications in medicine and pharmacology .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in the context of inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Analgesic Effects : Preliminary studies suggest that derivatives of this compound may act on opioid receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-Chloro-N-(diphenylmethylene)benzenamineChlorine atom instead of bromineModerate antimicrobial activity
4-Fluoro-N-(diphenylmethylene)benzenamineFluorine atom affecting electron densityLower anticancer efficacy
4-Iodo-N-(diphenylmethylene)benzenamineIodine atom providing different reactivityPotentially higher cytotoxicity

The presence of the bromine atom in this compound enhances its reactivity compared to its chloro and fluoro analogs, which may contribute to its unique biological activities.

Case Studies

  • Anticancer Activity : A study investigating the structure-activity relationship (SAR) of various derivatives found that modifications to the imine linkage significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Opioid Receptor Interaction : Research into novel opioid receptor agonists revealed that compounds related to this compound could modulate pain pathways effectively while minimizing adverse effects associated with traditional opioids .

Properties

IUPAC Name

N-(4-bromophenyl)-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXSMIWPAKJPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451919
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-33-9
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Taguchi and Westheimer1 was modified as follows: benzophenone (455 g, 2.50 mol) and 4-bromoaniline (473 g, 2.75 mol) were dissolved in toluene (1.2 L) under argon in a 5 L flask containing activated molecular sieves (5 Å, 1.25 kg). The flask was fitted with a reflux condenser, rubber septum, and pressure outlet. The mixture was heated to gentle reflux and shaken occasionally; an intense yellow color soon developed. After 18 h, heating was discontinued and the solution was cooled to rt. The solution was decanted from the molecular sieves, and the sieves were washed with Et2O until the filtrate was colorless. The combined organic solutions were concentrated in vacuo to give an orange oil. MeOH (ca. 80 mL) and a seed crystal of 1 were added. The product was allowed to crystallize at 0° C. and the precipitate was collected by filtration. The mother liquor was further concentrated, and a second crop of crystals was collected from MeOH. Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%). 1: mp 82-83° C.; 1H NMR (300 Mz, CDCl3) δ 7.75 (dd, J=6.9, 1.6 Hz, 2H), 7.52-7.39 (m, 3H), 7.32-7.23 (m, 5H), 7.11 (dd, J=8.5, 2.0 Hz, 2H), 6.61 (dt, J=8.5, 2.0 Hz, 2H); 13C NMR (75 MHz, CDCl3) δ 168.7, 150.4, 139.5, 136.1, 131.6, 131.0, 129.5, 128.8, 128.3, 128.2, 122.8, 116.3, 103.6;IR(CDCl3) 3058, 3024, 1615, 1478 cm−1; Anal. Calcd for C19H14BrN: C, 67.87; H, 4.20. Found: C, 68.08; H, 4.28.
Quantity
455 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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